1-(6-Bromoindolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “1-(6-Bromoindolin-1-yl)ethanone” involves the reaction of 6-bromoindoline with acetyl chloride in the presence of sodium hydrogencarbonate . The reaction yields “this compound” as a white solid with a yield of 55% .Molecular Structure Analysis
The molecular structure of “this compound” consists of an indolinone core with a bromine atom at the 6th position and an ethanone group attached to the nitrogen atom of the indolinone .Physical And Chemical Properties Analysis
“this compound” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.31, indicating its lipophilicity . It is soluble, with a solubility of 0.324 mg/ml .Wissenschaftliche Forschungsanwendungen
HIV-1 Replication Inhibition
A study on the design and synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which are structurally related to "1-(6-Bromoindolin-1-yl)ethanone", highlighted their potential as inhibitors of HIV-1 replication. Among these derivatives, specific compounds demonstrated promising activity against HIV-1 replication without significant cytotoxicities, suggesting a potential pathway for developing new therapeutic agents targeting HIV-1 (Che et al., 2015).
Immunomodulatory Activity
Research on new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, including compounds structurally similar to "this compound", revealed that some of these compounds possess potent immunosuppressive and immunostimulatory activities. These compounds demonstrated significant inhibitory effects on LPS-stimulated NO generation, along with strong cytotoxicity against various cancer cell lines, indicating their potential for further development as multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).
Synthetic Methodology and Chemical Analysis
A study on the synthesis of "1-(6-Bromo-pyridin-3-yl)-ethanone" from 2,5-dibromo-pyridine through magnesium halide exchange and nucleophilic substitution reactions provided insights into the efficient synthesis of bromoindolin derivatives. The methodology employed offers a straightforward and mild approach to synthesizing similar compounds, potentially useful for various scientific research applications (Jin, 2015).
Safety and Hazards
Zukünftige Richtungen
The future directions for “1-(6-Bromoindolin-1-yl)ethanone” could involve further exploration of its potential as a therapeutic agent, given the reported activity of related compounds against TRIM24/BRPF1 bromodomains . Additionally, its use as an intermediate in the synthesis of other bioactive compounds could be further explored .
Wirkmechanismus
Target of Action
It is noted that the compound is aCYP1A2 inhibitor . Cytochrome P450 1A2 (CYP1A2) is an enzyme involved in the metabolism of xenobiotics in the body and is also responsible for the metabolic clearance of various drugs.
Pharmacokinetics
1-(6-Bromoindolin-1-yl)ethanone has several pharmacokinetic properties :
Eigenschaften
IUPAC Name |
1-(6-bromo-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDQGYCFLQERH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551499 |
Source
|
Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114744-53-5 |
Source
|
Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114744-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.